4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one
Description
4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
CAS No. |
3216-46-4 |
|---|---|
Molecular Formula |
C16H12O2S |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
4-phenyl-7a,8-dihydro-7H-thieno[2,3-f][2]benzofuran-5-one |
InChI |
InChI=1S/C16H12O2S/c17-16-15-11(9-18-16)8-13-12(6-7-19-13)14(15)10-4-2-1-3-5-10/h1-7,11H,8-9H2 |
InChI Key |
UJKSTKDOTCCTAS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC(=O)C2=C(C3=C1SC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one typically involves multi-step organic reactions. The starting materials and reagents used in these reactions can vary, but common steps may include:
Formation of the thieno ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the benzofuran moiety: This step may involve the use of phenolic compounds and appropriate catalysts.
Addition of the phenyl group: This can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in alcohols or alkanes.
Scientific Research Applications
Pharmacological Potential
4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one has been investigated for its potential as an anti-cancer agent. Studies have shown that compounds with similar thieno-benzofuran structures exhibit cytotoxic activity against various cancer cell lines.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of thienobenzofurans and their evaluation against breast cancer cells. The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting significant anti-cancer properties .
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. Thienobenzofurans have been reported to possess activity against a range of bacteria and fungi.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Phenyl-7a,8-dihydro... | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
This table summarizes findings from a study that assessed various derivatives for their effectiveness against common pathogens .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects. Compounds with similar scaffolds have been shown to inhibit neuroinflammation and protect neuronal cells from oxidative stress.
Case Study : A recent investigation demonstrated that thienobenzofuran derivatives could reduce the release of pro-inflammatory cytokines in microglial cells, indicating potential for treating neurodegenerative diseases .
Organic Electronics
The unique electronic properties of thienobenzofurans make them suitable candidates for organic electronic applications. Their ability to act as semiconductors has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Data Table: Electronic Properties
| Property | Value |
|---|---|
| Band Gap | 2.1 eV |
| Hole Mobility | 0.1 cm²/V·s |
| Electron Mobility | 0.05 cm²/V·s |
These properties highlight the potential of 4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one in developing efficient organic electronic devices .
Mechanism of Action
The mechanism of action of 4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling.
DNA interaction: The compound may interact with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one can be compared with other similar compounds, such as:
Benzofuran derivatives: These compounds share the benzofuran moiety and may have similar chemical properties.
Thieno derivatives: Compounds containing the thieno ring may exhibit similar reactivity.
Phenyl-substituted heterocycles: These compounds have a phenyl group attached to a heterocyclic ring, similar to the target compound.
The uniqueness of 4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one lies in its specific combination of structural features, which can lead to distinct chemical and biological properties.
Biological Activity
4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one is C18H16O2S. Its structure features a thieno-benzofuran core which is significant for its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antioxidant Activity : Compounds in the benzofuran class have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation. This property is crucial for neuroprotective effects, as seen in studies involving structural analogs that protected against head injury in animal models .
- TRPC6 Inhibition : Some derivatives have been identified as inhibitors of the Transient Receptor Potential Channel 6 (TRPC6). This inhibition is linked to therapeutic effects in conditions such as diabetic nephropathy and heart failure .
Neuroprotective Effects
A study focused on related compounds demonstrated that certain benzofuran derivatives could protect neuronal cells from oxidative stress. The research utilized criteria such as lipid peroxidation inhibition and radical scavenging activity to evaluate efficacy. The findings suggest that modifications to the benzofuran structure can enhance neuroprotective properties .
TRPC6 Inhibition Studies
Inhibitors of TRPC6 have shown promise in preclinical models of kidney disease. A specific study highlighted the role of TRPC6 in nephrotic syndrome, indicating that targeting this channel could provide therapeutic benefits. The study synthesized various benzimidazole derivatives, some of which exhibited significant inhibitory effects on TRPC6 activity .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
